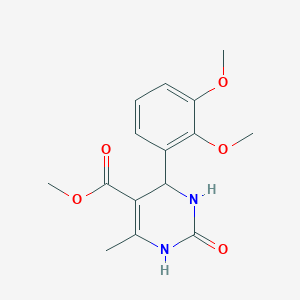

methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-8-11(14(18)22-4)12(17-15(19)16-8)9-6-5-7-10(20-2)13(9)21-3/h5-7,12H,1-4H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCATCUFGNICLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced tetrahydropyrimidine derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the tetrahydropyrimidine ring.

Scientific Research Applications

Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Table 1: Inhibitory Activity Against Thymidine Phosphorylase (TP) and Cytochrome c Oxidase

- Key Findings :

- The 3,4-dimethoxyphenyl derivative exhibits moderate TP inhibition (IC50 = 414.7 μM) compared to the 3-bromo-4,5-dimethoxyphenyl analog (IC50 = 82.0 μM), suggesting bromine substitution enhances activity .

- The 4-ethoxyphenyl derivative shows superior cytochrome c oxidase inhibition (73.6%) compared to the unsubstituted phenyl analog (59.0%), indicating alkoxy groups improve enzyme interaction .

Cytotoxicity and Antitumor Potential

Table 2: Cytotoxicity in Cancer Cell Lines

Physicochemical Properties

Table 3: Melting Points and Solubility Trends

- Key Findings: Ethyl esters (e.g., 3,4-dimethoxyphenyl derivative) exhibit higher melting points (~200°C) compared to methyl esters, likely due to increased molecular symmetry . Polar substituents like cyanophenyl reduce cLogP (2.8), enhancing aqueous solubility relative to methoxy-substituted analogs (cLogP ~3.1) .

Conclusion this compound demonstrates structure-activity relationships consistent with its DHPM analogs. Substituents at position 4 critically influence biological activity, with electron-withdrawing groups (e.g., bromine, nitro) enhancing enzyme inhibition, while polar groups (e.g., cyano) improve solubility. Further studies are required to elucidate the specific TP inhibition and cytotoxic profile of the 2,3-dimethoxyphenyl derivative.

Biological Activity

Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N2O5 and a molecular weight of 306.34 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a dimethoxyphenyl group and a carboxylate moiety.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O5 |

| Molecular Weight | 306.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted by Umesha et al. highlighted its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression has been a focus of ongoing research.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed to assess the inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.

- : The compound shows promise as an antimicrobial agent.

-

Anticancer Mechanism Investigation

- Objective : To explore the anticancer mechanisms in vitro.

- Method : Cancer cell lines were treated with varying concentrations of the compound.

- Results : The study revealed dose-dependent cytotoxicity and induction of apoptosis in treated cells.

- : The compound may serve as a potential lead for developing anticancer therapeutics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction : Reacting appropriate aldehydes with urea derivatives under acidic conditions to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the tetrahydropyrimidine ring.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the final product.

Q & A

Basic: What are the common synthetic routes for methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer:

The compound is typically synthesized via a Biginelli-like multicomponent reaction. A general protocol involves:

- Condensation of 2,3-dimethoxybenzaldehyde with urea and methyl acetoacetate in acidic conditions (e.g., HCl or Lewis acids like FeCl₃).

- Cyclization under reflux in ethanol or methanol, forming the tetrahydropyrimidine ring .

- Optimization of stoichiometry (1:1.5:1 molar ratio for aldehyde:urea:β-ketoester) and reaction time (8–12 hours) is critical for yields >70% .

Key validation: Post-synthesis characterization via ¹H/¹³C NMR to confirm regiochemistry and LC-MS to assess purity .

Advanced: How can regioselectivity challenges during cyclization be resolved?

Answer:

Regioselectivity issues arise due to competing pathways in ring closure. Strategies include:

- Solvent polarity modulation: Polar aprotic solvents (e.g., DMF) favor the desired 1,4-regiochemistry by stabilizing dipolar intermediates .

- Catalyst screening: Lewis acids like ZnCl₂ selectively coordinate to the carbonyl oxygen of the β-ketoester, directing cyclization .

- Temperature control: Lower temperatures (60–70°C) reduce side reactions, as shown in analogous systems with substituted benzaldehydes .

Validation: X-ray crystallography (e.g., C5 stereochemistry in related compounds) confirms regiochemical outcomes .

Basic: What analytical techniques are essential for structural characterization?

Answer:

- X-ray crystallography: Resolves absolute configuration and ring puckering (e.g., flattened boat conformation in tetrahydropyrimidines) .

- Multinuclear NMR: ¹H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and NH groups (δ 9.2–10.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165 ppm) .

- HPLC-PDA: Quantifies purity (>95%) and detects regioisomeric impurities .

Advanced: How to address contradictions in spectroscopic data for structural assignments?

Answer:

Discrepancies between predicted and observed NMR signals (e.g., aromatic proton splitting) require:

- 2D NMR (COSY, NOESY): Correlates coupling patterns to confirm substituent positions on the phenyl ring .

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, validated against experimental data .

- Comparative crystallography: Overlay with structurally resolved analogs (e.g., Ethyl 4-(3-bromophenyl) derivatives) identifies conformational differences .

Advanced: What methodologies optimize reaction yields in scaled-up synthesis?

Answer:

- Continuous flow reactors: Enhance heat/mass transfer, reducing decomposition (e.g., 20% yield increase vs. batch reactions) .

- Green chemistry approaches: Solvent-free mechanochemical grinding or water-mediated reactions improve atom economy .

- In situ monitoring: ReactIR tracks intermediate formation (e.g., enamine intermediates) to adjust reaction kinetics .

Validation: TGA/DSC assesses thermal stability during scale-up .

Basic: What in vitro assays evaluate biological activity for this compound?

Answer:

- Enzyme inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorometric assays (IC₅₀ determination) .

- Antimicrobial testing: Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant activity: DPPH radical scavenging assay (EC₅₀ comparison to ascorbic acid) .

Advanced: How to investigate the mechanistic basis of biological activity?

Answer:

- Molecular docking: Simulate binding to target proteins (e.g., COX-2 PDB: 5IKT) using AutoDock Vina. Focus on hydrogen bonding with methoxy groups and π-π stacking .

- SAR studies: Synthesize analogs (e.g., replacing 2,3-dimethoxy with halogen substituents) to correlate structure with activity .

- Cellular assays: Flow cytometry to assess apoptosis induction in cancer cell lines (e.g., MCF-7) .

Basic: How to resolve solubility challenges in biological assays?

Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug synthesis: Ester hydrolysis to carboxylate improves solubility at physiological pH .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring decomposition via LC-MS .

- Metabolic stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

- Dose-response reevaluation: Test across a broader concentration range (nM–mM) to exclude false negatives/positives .

- Batch-to-batch consistency: Ensure purity (>98%) via orthogonal methods (HPLC, elemental analysis) .

- Control experiments: Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.